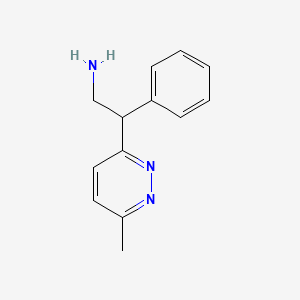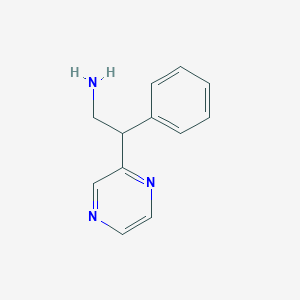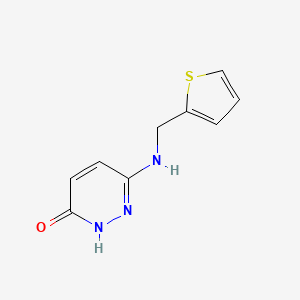
6-((Thiophène-2-ylméthyl)amino)pyridazin-3-ol
Vue d'ensemble
Description
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is a chemical compound with the molecular formula C8H6N2OS . It has a molecular weight of 178.21 .
Physical And Chemical Properties Analysis
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is a solid compound with a molecular weight of 178.21 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du thiophène ont montré des propriétés antimicrobiennes, ce qui pourrait les rendre utiles dans le développement de nouveaux antibiotiques ou désinfectants .
Applications analgésiques et anti-inflammatoires
Ces composés peuvent également avoir des effets analgésiques et anti-inflammatoires, suggérant une utilisation potentielle dans le soulagement de la douleur et la gestion de l'inflammation .
Applications antihypertensives
Certains dérivés du thiophène ont une activité antihypertensive, ce qui indique des applications possibles dans le traitement de l'hypertension artérielle .
Activité antitumorale
Il existe des preuves de propriétés antitumorales dans certains dérivés du thiophène, qui pourraient être explorées pour des options de traitement du cancer .
Inhibition de la corrosion
Les composés thiophéniques peuvent être utilisés comme inhibiteurs de la corrosion des métaux, ce qui a des implications pour la science des matériaux et l'ingénierie .
Science des matériaux Diodes électroluminescentes (LED)
Ils sont également utilisés dans la fabrication de LED, soulignant leur importance dans la fabrication de dispositifs électroniques .
Safety and Hazards
The safety information available indicates that 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mécanisme D'action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been shown to possess diverse pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been reported to exhibit significant effects on cellular activities, contributing to their therapeutic benefits .
Molecular Mechanism
The molecular mechanism of 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives are known for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various physiological processes . This inhibition leads to increased levels of cyclic nucleotides, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, maintain their stability under various conditions, ensuring consistent biological activity .
Dosage Effects in Animal Models
The effects of 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, while higher doses may lead to toxic or adverse effects. For example, pyridazine derivatives have been shown to possess antihypertensive activity at specific dosages, demonstrating their potential for therapeutic use .
Metabolic Pathways
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been reported to modulate the activity of key metabolic enzymes, contributing to their diverse pharmacological effects .
Transport and Distribution
The transport and distribution of 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity. Pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been shown to exhibit targeted distribution within specific tissues, enhancing their therapeutic potential .
Subcellular Localization
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its effective action. Pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been reported to localize within particular cellular structures, contributing to their biological effects .
Propriétés
IUPAC Name |
3-(thiophen-2-ylmethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTJEMSQTVALPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






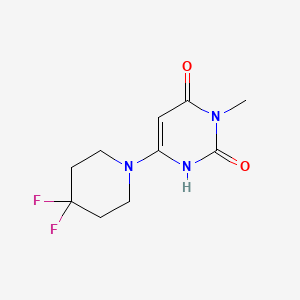
![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)

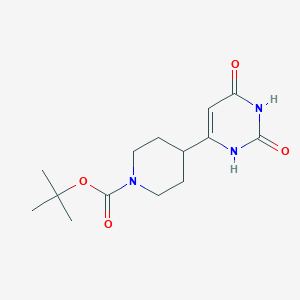
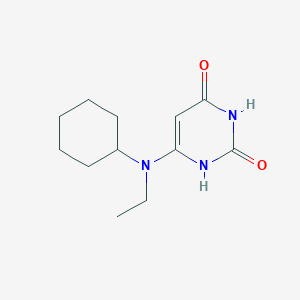
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)
